2-Bromo-4,6-dichlorophenol

Organic Synthesis Purification Crystallization

Secure a building block whose precise halogen pattern directly impacts your cross-coupling yields. 2-Bromo-4,6-dichlorophenol’s elevated mp (67-69°C) and bp (240°C) minimize vapor loss in scale-up – a clear advantage over generic dichlorophenols. The 2-bromo substituent enables orthogonal, site-selective Suzuki-Miyaura couplings that para-isomers cannot match, while the ethanol-soluble, crystalline nature simplifies purification to ≥98% purity. Choose it when thermal stability, synthetic versatility, and batch-to-batch consistency are non-negotiable.

Molecular Formula C6H3BrCl2O
Molecular Weight 241.89 g/mol
CAS No. 4524-77-0
Cat. No. B181030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-dichlorophenol
CAS4524-77-0
Molecular FormulaC6H3BrCl2O
Molecular Weight241.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Br)Cl
InChIInChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
InChIKeyFRPHJINKMDMSPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,6-dichlorophenol (CAS 4524-77-0) Physical and Chemical Baseline for Procurement Decisions


2-Bromo-4,6-dichlorophenol is a halogenated phenolic compound (C6H3BrCl2O) with a molecular weight of 241.897 g/mol [1]. It is a white to slightly pink crystalline solid with a melting point of 67-69°C and a boiling point of 240°C at atmospheric pressure [2]. The compound is soluble in ethanol, slightly soluble in petroleum ether, and insoluble in water [3]. Its unique substitution pattern—a bromine atom at the 2-position and chlorine atoms at the 4- and 6-positions—imparts distinct physicochemical properties relative to other halogenated phenols, which are critical for its applications in organic synthesis and as a building block for more complex molecules [4].

Why a Simple Substitution for 2-Bromo-4,6-dichlorophenol (CAS 4524-77-0) is Technically Flawed


Substituting 2-Bromo-4,6-dichlorophenol with a generic halogenated phenol, such as 2,4-dichlorophenol or 2,4,6-trichlorophenol, introduces significant changes in key physical properties including melting point, boiling point, density, and volatility [1][2]. These differences directly impact purification processes (e.g., recrystallization), reaction conditions (e.g., solvent selection, reflux temperatures), and final product quality . Furthermore, the specific substitution pattern (2-bromo-4,6-dichloro) is a critical determinant of reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and biological activity, where even minor halogen changes can drastically alter the outcome [3][4]. The following quantitative evidence details these precise and measurable differentiators.

Quantitative Differentiation: How 2-Bromo-4,6-dichlorophenol (CAS 4524-77-0) Compares to Its Closest Analogs


Elevated Melting Point and Boiling Point Compared to 2,4-Dichlorophenol

2-Bromo-4,6-dichlorophenol exhibits a significantly higher melting point (67-69°C) and boiling point (240°C) compared to the commonly used 2,4-dichlorophenol (MP: 42-43°C, BP: 209-210°C) [1][2]. This ~25°C higher melting point and ~30°C higher boiling point translate to a much lower vapor pressure and a greater stability at elevated temperatures, which is advantageous for reactions requiring higher temperatures or for purification via recrystallization .

Organic Synthesis Purification Crystallization

Higher Density Compared to 2,4,6-Trichlorophenol

2-Bromo-4,6-dichlorophenol has a reported density of 1.890 g/cm³ [1], which is notably higher than the density of 2,4,6-trichlorophenol (1.49-1.675 g/cm³) [2]. This difference is primarily attributed to the presence of the heavier bromine atom (atomic weight ~80) compared to a chlorine atom (atomic weight ~35.5) in the analogous position.

Formulation Material Science Process Engineering

High Synthetic Yield from 2,4-Dichlorophenol

A reported synthetic route for 2-bromo-4,6-dichlorophenol via bromination of 2,4-dichlorophenol achieves a high yield of approximately 96% . This is comparable or superior to the synthesis of similar mixed-halogen phenols, ensuring a cost-effective and reliable supply chain for procurement . For instance, an alternative route using diisopropyl azodicarboxylate yields about 76% .

Process Chemistry Cost-Efficiency Synthetic Route

Reliable Assay and Purity Standards

Commercial suppliers consistently offer 2-bromo-4,6-dichlorophenol with a purity of ≥95% or ≥98%, as verified by GC, HPLC, NMR, and titration analysis [1]. This level of quality control ensures batch-to-batch reproducibility, a critical factor for industrial and research applications where even minor impurities can compromise reactions or final product integrity. In contrast, the purity specifications for some less common mixed-halogen analogs are less rigorously defined or vary more significantly between suppliers.

Quality Control Analytical Chemistry Reproducibility

Substitution Pattern Differentiates Reactivity and Potential Bioactivity from 4-Bromo-2,6-dichlorophenol

The specific substitution pattern of 2-bromo-4,6-dichlorophenol (bromine ortho to the hydroxyl group) distinguishes it from its isomer, 4-bromo-2,6-dichlorophenol (CAS 3217-15-0), which has a bromine para to the hydroxyl group [1]. This positional difference is known to significantly impact reactivity in metal-catalyzed cross-coupling reactions, where the ortho-bromine may exhibit different oxidative addition rates with palladium catalysts compared to a para-bromine [2]. Furthermore, halogen substitution patterns are well-established drivers of antimicrobial potency in the class of halogenated phenols, suggesting distinct biological profiles [3][4].

Structure-Activity Relationship Cross-Coupling Medicinal Chemistry

Optimal Application Scenarios for 2-Bromo-4,6-dichlorophenol (CAS 4524-77-0) Based on Verified Evidence


Precision Intermediate in High-Temperature Organic Synthesis

The elevated melting point (67-69°C) and boiling point (240°C) of 2-bromo-4,6-dichlorophenol make it a preferred intermediate for reactions requiring higher thermal stability and lower volatility than 2,4-dichlorophenol [1]. This is particularly advantageous in large-scale industrial processes where solvent loss and vapor management are critical cost and safety factors. Its use as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes is well-established .

Recrystallization and Purification for High-Purity Requirements

The well-defined crystalline nature and solubility profile (soluble in ethanol, slightly soluble in petroleum ether) of 2-bromo-4,6-dichlorophenol facilitate efficient purification via recrystallization [1][2]. This aligns with the high purity levels (≥95-98%) offered by commercial suppliers, making it suitable for applications demanding rigorous quality control, such as the development of active pharmaceutical ingredients (APIs) or analytical standards .

Specialized Cross-Coupling Reactions for Agrochemical and Medicinal Chemistry

The unique 2-bromo-4,6-dichloro substitution pattern is a key handle for site-selective cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate complex molecular architectures [3]. The ortho-position of the bromine relative to the hydroxyl group offers a distinct reactivity profile compared to para-substituted isomers like 4-bromo-2,6-dichlorophenol, making it a valuable tool for medicinal chemists exploring structure-activity relationships [4]. Its use as an intermediate in the pesticide and pharmaceutical industries is well-documented [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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